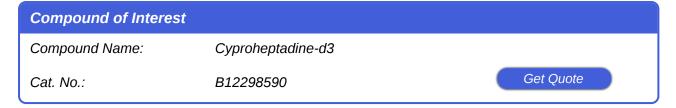


Cyproheptadine-d3 chemical properties and structure

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An In-depth Technical Guide to Cyproheptadine-d3: Chemical Properties and Structure

Introduction

Cyproheptadine-d3 is the deuterated analogue of Cyproheptadine, a first-generation antihistamine and serotonin antagonist.[1][2][3] The incorporation of deuterium atoms makes it a valuable tool in analytical and research settings, particularly as an internal standard for the quantification of Cyproheptadine in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.[4][5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications of **Cyproheptadine-d3**.

Chemical Properties

The key chemical and physical properties of **Cyproheptadine-d3** are summarized in the table below.



Property	Value	Source
Molecular Formula	C21H18D3N	[4][6]
Molecular Weight	290.4 g/mol	[4]
CAS Number	2712455-05-3	[4][5][7]
Formal Name	4-(5H- dibenzo[a,d]cyclohepten-5- ylidene)-1-(methyl-d₃)- piperidine	[4]
Appearance	A solid	[4]
Purity	≥99% deuterated forms (d1-d3)	[4]
Solubility	Soluble in Methanol	[4]
InChI Key	JJCFRYNCJDLXIK- FIBGUPNXSA-N	[4]

Chemical Structure

Cyproheptadine-d3 possesses the same core structure as Cyproheptadine, which consists of a 5H-dibenzo[a,d]cycloheptene ring system linked to a piperidine ring.[1] The key distinction in **Cyproheptadine-d3** is the isotopic labeling: the three hydrogen atoms on the methyl group attached to the nitrogen of the piperidine ring are replaced with deuterium atoms.[4] This substitution results in a higher molecular weight compared to the unlabeled compound, which allows for its differentiation in mass spectrometry analysis.[1][4][6][8]

Experimental Protocols

Cyproheptadine-d3 is primarily utilized as an internal standard in quantitative analytical methods.[4][5] Below are outlines of typical experimental protocols where this compound is employed.

Quantification of Cyproheptadine in Biological Matrices using LC-MS/MS



This protocol describes a general workflow for using **Cyproheptadine-d3** as an internal standard for the accurate quantification of Cyproheptadine in samples such as plasma or urine.

Methodology:

- Sample Preparation:
 - A known concentration of Cyproheptadine-d3 (internal standard) is spiked into the biological sample.
 - The sample undergoes protein precipitation, typically with a solvent like acetonitrile, to remove larger molecules.
 - The supernatant is collected after centrifugation and may be further concentrated or diluted as needed.
- Chromatographic Separation:
 - The prepared sample is injected into a liquid chromatography system.
 - Separation is achieved on a suitable column (e.g., C18) using a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile).
- Mass Spectrometric Detection:
 - The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).
 - The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Cyproheptadine and Cyproheptadine-d3 (Multiple Reaction Monitoring - MRM).
 - The ratio of the peak area of the analyte (Cyproheptadine) to the peak area of the internal standard (Cyproheptadine-d3) is used to calculate the concentration of Cyproheptadine in the original sample.





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Caption: Workflow for LC-MS/MS quantification using an internal standard.

Turbidimetric Determination of Cyproheptadine

While the primary use of the deuterated form is in mass spectrometry, understanding the analytical methods for the parent compound is crucial. A turbidimetric method for the determination of Cyproheptadine-HCl has been described, which relies on the formation of a precipitate.[9]

Methodology:

- Reagent Preparation: A solution of 3,5-dinitrosalicylic acid (3,5-DNSA) is prepared as the precipitating agent.[9]
- Reaction: The Cyproheptadine-HCl sample is mixed with the 3,5-DNSA solution, leading to the formation of a yellow precipitate.[9]
- Measurement: The turbidity of the resulting suspension is measured using a turbidimeter or a spectrophotometer at a suitable wavelength. The intensity of the scattered light is proportional to the concentration of the precipitate, and thus to the concentration of Cyproheptadine-HCI.[9]
- Calibration: A calibration curve is constructed using standard solutions of Cyproheptadine-HCl to determine the concentration in unknown samples.[9]

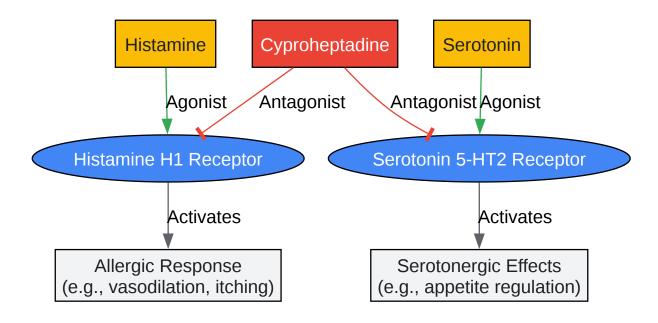
Mechanism of Action and Signaling Pathways

Cyproheptadine is a potent antagonist of both histamine H1 receptors and serotonin 5-HT₂ receptors.[1][2][4][10] It also exhibits anticholinergic properties.[4] Its therapeutic effects in



treating allergic reactions stem from its competitive inhibition of histamine at H1 receptors.[10] [11][12] The antiserotonergic activity contributes to other uses, such as appetite stimulation and off-label treatment of serotonin syndrome.[1][2]

The mechanism of action can be summarized as the competitive binding to these receptors, which prevents the downstream signaling cascades initiated by the natural ligands (histamine and serotonin).



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Caption: Cyproheptadine's antagonistic action on H1 and 5-HT2 receptors.

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